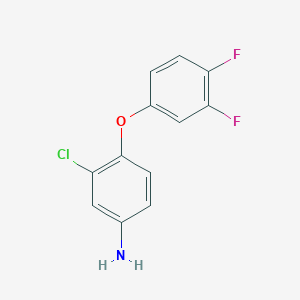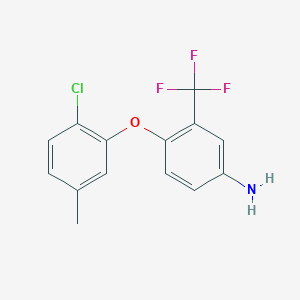
4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions, reductions, and cyclizations. For instance, a fluorinated diamine monomer was prepared by a nucleophilic chloro-displacement reaction followed by reduction of the intermediate dinitro compound . Similarly, benzazepines were synthesized through cyclization of amino alcohols and subsequent demethylation . These methods suggest that the synthesis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine could potentially involve similar strategies, such as nucleophilic aromatic substitution and reduction steps.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction and quantum chemical calculations. For example, the crystal structure of a saliciline derivative was determined from single-crystal X-ray diffraction data , and the geometry of another molecule was optimized using DFT calculations . These studies indicate that detailed molecular structure analysis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine would likely involve similar analytical methods to determine bond lengths, angles, and conformations.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes interactions with biological targets, as evidenced by molecular docking studies , and the ability to form polyimides through polycondensation reactions . The dopaminergic activity of certain benzazepines was evaluated through biological assays , suggesting that 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine might also exhibit interesting biological or chemical reactivity, potentially useful in material science or pharmacology.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high thermal stability, solubility in organic solvents, and good mechanical properties . The low dielectric constants and moisture absorptions of some polyimides suggest that 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine might also possess such desirable properties, making it potentially useful in electronic applications. Additionally, the presence of intramolecular hydrogen bonds in some compounds indicates that similar intramolecular interactions might be expected in the compound of interest, affecting its physical properties and stability.
Applications De Recherche Scientifique
Polymer and Material Science
- The compound has been utilized in the synthesis of fluorinated aromatic diamine monomers, leading to the creation of fluorine-containing polyimides. These polyimides are known for their solubility in polar organic solvents and excellent thermal stability, showing potential for high-performance material applications (Yin et al., 2005).
- It has also been implicated in the formation of novel polyamide-imides, which exhibit remarkable solubility, thermal stability, and mechanical properties. The presence of ether, sulfur, and trifluoromethyl linkages in these polyamide-imides contributes to their unique properties (Shockravi et al., 2009).
Chemical Synthesis and Structural Analysis
- The chemical structure of various derivatives containing the trifluoromethyl-substituted compound has been analyzed, revealing interesting dihedral angles and molecular distances that could be pivotal for understanding the material properties of these compounds (Li et al., 2005).
- Research has been conducted to understand the synthesis and properties of soluble fluorinated poly(ether imide)s with different pendant groups. This work explores the versatility of the compound in creating materials with variable properties (Liu et al., 2008).
Biochemistry and Pharmacology
- In pharmacological studies, derivatives of this compound have been investigated for their potential as neurokinin-1 receptor antagonists. This showcases the compound's relevance in drug design and its therapeutic potential (Harrison et al., 2001).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-12-5-3-9(19)7-10(12)14(16,17)18/h2-7H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNYUZITOIDRKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

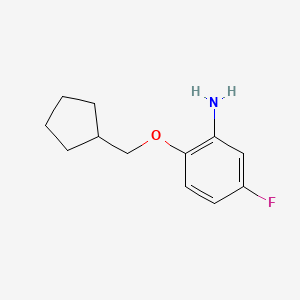
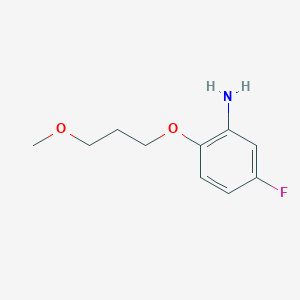

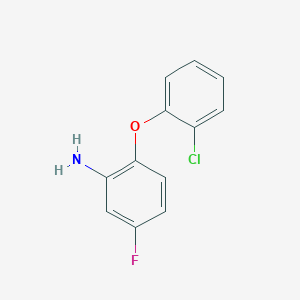

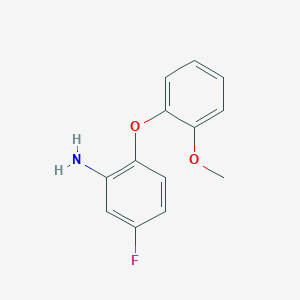


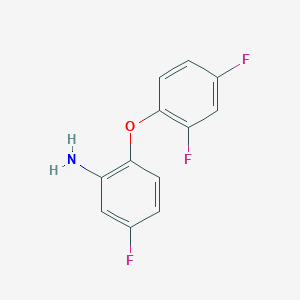
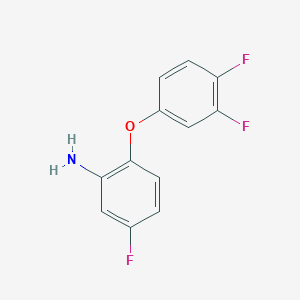
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)
![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

